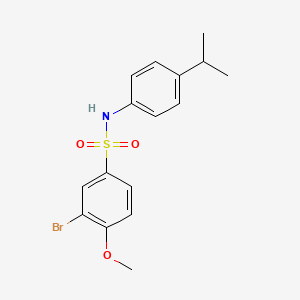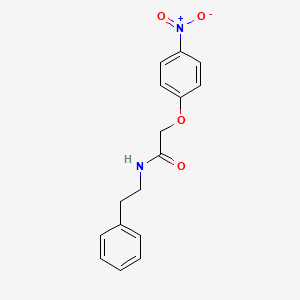
2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide” is a fluorinated benzamide . It was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of the compound were grown from CH2Cl2 at room temperature .Molecular Structure Analysis
The crystal structure of this compound was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings .Chemical Reactions Analysis
The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular formula of C17H15ClF2N4O4 and a formula weight of 412.8 .Mecanismo De Acción
The mechanism of action of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide involves its ability to bind to specific targets in the body, such as enzymes or receptors. This binding can lead to the inhibition or activation of various cellular processes, depending on the target. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target and the cellular processes it affects. It has been shown to have anti-proliferative and apoptotic effects on cancer cells, as well as anti-inflammatory effects in certain disease models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide in lab experiments include its unique properties, such as its ability to bind to specific targets and its potential therapeutic applications. Additionally, it is relatively easy to synthesize and purify, making it accessible for research purposes. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. Another direction is to explore its use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, in order to optimize its use in scientific research and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide involves the reaction between 2-chloro-4,5-difluoroaniline and 2-fluorobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours. The final product is obtained after purification by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases, as it has been shown to bind to specific targets in the body.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-6-11(17)10(16)5-7(8)13(19)18-12-4-2-1-3-9(12)15/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSJIRGMDXYVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)


![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)



![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
